METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE
Overview
Description
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including perfumery, flavoring, and pharmaceuticals . This particular compound is characterized by its intricate structure, which includes a benzene ring, an ester functional group, and several other substituents that contribute to its unique properties.
Preparation Methods
The synthesis of METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE involves multiple steps and specific reaction conditions. One common method involves the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . This reaction forms the ester linkage, which is a key feature of the compound. Industrial production methods may involve more advanced techniques such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester into other functional groups.
Reduction: Reducing agents can be used to convert the ester into alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzene ring. Common reagents used in these reactions include nitric acid for nitration and sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE can be compared to other esters such as methyl benzoate and ethyl benzoate . While these compounds share a similar ester functional group, the presence of additional substituents in this compound gives it unique properties and applications. The compound’s ability to undergo specific chemical reactions and its potential in scientific research make it distinct from other esters.
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]hydrazinylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-32-24(29)19-10-8-18(9-11-19)16-25-26-23(28)17-27(34(2,30)31)20-12-14-22(15-13-20)33-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMLWAIHRAQBIS-PCLIKHOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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